(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine
Overview
Description
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine is an organic compound with the molecular formula C8H7N3O6 It is characterized by the presence of two nitro groups and a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine typically involves the nitration of 2,3-dihydro-1,4-benzodioxin-6-amine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 7 and 8 positions of the benzodioxin ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of hazardous reagents and maintaining stringent safety protocols.
Chemical Reactions Analysis
Types of Reactions
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: The major product is (7,8-diamino-2,3-dihydro-1,4-benzodioxin-6-yl)amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
(7,8-Diamino-2,3-dihydro-1,4-benzodioxin-6-yl)amine: A reduced form of the compound with amine groups instead of nitro groups.
2,3-Dihydro-1,4-benzodioxin-6-amine: The parent compound without nitro groups.
Uniqueness
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
5,6-dinitro-2,3-dihydro-1,4-benzodioxin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6/c9-4-3-5-8(17-2-1-16-5)7(11(14)15)6(4)10(12)13/h3H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMGBMZNHJWKGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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